molecular formula C17H14N2OS B2399221 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde CAS No. 318247-51-7

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2399221
CAS RN: 318247-51-7
M. Wt: 294.37
InChI Key: JUGFWSXDKVZZRS-UHFFFAOYSA-N
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Description

“1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C17H16N2OS . It is a solid substance with a molecular weight of 296.39 .


Synthesis Analysis

The synthesis of similar compounds, such as 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone, has been achieved quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde” can be represented by the InChI code 1S/C17H16N2OS/c1-19-17 (21-14-10-6-3-7-11-14)15 (12-20)16 (18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone have been studied. Different mechanisms have been proposed for the reaction of hydrazine derivatives (methyl or phenyl) with ethyl acetoacetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde” include a melting point range of 134 - 136 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Insights

Synthesis and Crystal Structure Analysis : The synthesis of derivatives similar to 1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde often involves complex reactions yielding compounds with intriguing molecular structures. For instance, a study detailed the synthesis of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and its crystal structure was determined via X-ray diffraction, revealing a nearly coplanar aldehydic fragment with the adjacent pyrazole ring, highlighting the compound's structural intricacies (Cunjin Xu & Yan-Qin Shi, 2011).

Molecular Conformation and Interactions : Another research explored the structure of a similar molecule, 3-(4-Methyl­phen­yl)-5-[4-(methyl­thio)­phen­yl]-4,5-dihydro-1H-pyrazole-1-carbaldehyde, highlighting its L-shaped conformation. The study noted the slight twist of the methylphenyl group about the pyrazole-1-carbaldehyde group's mean plane and the significant angle with the thiophenyl group's plane, demonstrating the molecule's conformational flexibility and potential for diverse interactions (R. Butcher et al., 2007).

Chemical Properties and Reactivity

Reactivity with Phenylhydrazine : The reactivity of pyrazole-carbaldehyde derivatives with phenylhydrazine was explored, leading to the formation of compounds through condensation rather than nucleophilic substitution or cyclocondensation. This demonstrates the versatile reactivity of such compounds, which can lead to a variety of structural motifs and potentially novel chemical entities (Jorge Trilleras et al., 2014).

Synthesis of Aminomethylene Derivatives : A study on the synthesis of aminomethylene derivatives of pyrazole-5-one and pyrazole-5-thione from 1-phenyl-3-methyl-5-X-pyrazole-4-carbaldehyde showcased the synthesis of novel compounds with potential magnetic and spectral properties, suggesting applications in materials science and catalysis (A. Uraev et al., 2020).

Mechanism of Action

While the specific mechanism of action for “1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde” is not available, similar compounds like edaravone have been found to express preventive action in myocardial injury following ischemia and myocardial infarction. Edaravone acts as a potent free radical scavenger that prevents oxidative damage to the cell membrane, i.e., peroxidation of the cell membrane’s fatty acids, and therefore, neuronal death and brain edema .

Safety and Hazards

While specific safety and hazard information for “1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde” is not available, similar compounds have been found to cause skin and eye irritation. They are moderately toxic by ingestion and when heated to decomposition, they emit toxic fumes .

properties

IUPAC Name

1-methyl-3-phenyl-5-phenylsulfanylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGFWSXDKVZZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde

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